Ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate Ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18261391
InChI: InChI=1S/C11H13NO4/c1-2-14-11(13)7-5-8(12)10-9(6-7)15-3-4-16-10/h5-6H,2-4,12H2,1H3
SMILES:
Molecular Formula: C11H13NO4
Molecular Weight: 223.22 g/mol

Ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate

CAS No.:

Cat. No.: VC18261391

Molecular Formula: C11H13NO4

Molecular Weight: 223.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate -

Specification

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
IUPAC Name ethyl 5-amino-2,3-dihydro-1,4-benzodioxine-7-carboxylate
Standard InChI InChI=1S/C11H13NO4/c1-2-14-11(13)7-5-8(12)10-9(6-7)15-3-4-16-10/h5-6H,2-4,12H2,1H3
Standard InChI Key KJTYLJVOZJLADV-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC(=C2C(=C1)OCCO2)N

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₁₁H₁₃NO₄, with a molecular weight of 223.23 g/mol. Its structure features a 2,3-dihydrobenzo[b] dioxine scaffold—a bicyclic system comprising a benzene ring fused to a 1,4-dioxane ring. The 8-amino substituent enhances hydrogen-bonding capabilities, while the 6-carboxylate ester improves solubility and metabolic stability .

Crystallographic and Spectroscopic Data

X-ray diffraction studies of analogous benzodioxine derivatives reveal planar aromatic systems with dihedral angles of 5–10° between the benzene and dioxane rings . Nuclear magnetic resonance (NMR) spectra for the compound exhibit characteristic signals:

  • ¹H NMR (400 MHz, CDCl₃): δ 6.60–6.50 (m, 1H, aromatic), 4.10–3.90 (m, 4H, dioxane O–CH₂), 1.40–1.20 (t, 3H, ester –CH₃) .

  • ¹³C NMR: δ 167.8 (C=O), 145.2–115.4 (aromatic carbons), 60.1 (ester –OCH₂), 14.2 (–CH₃) .

Synthetic Pathways and Optimization

Key Synthetic Routes

The synthesis involves multistep reactions starting from 2,3-dihydroxybenzoic acid (Scheme 1):

  • Esterification: Treatment with ethanol and sulfuric acid yields the ethyl ester.

  • Cyclization: Alkylation with 1,2-dibromoethane under basic conditions forms the dioxane ring.

  • Nitration and Reduction: Nitration at the 8-position followed by catalytic hydrogenation introduces the amino group .

Table 1: Optimization of Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
EsterificationH₂SO₄, EtOH, reflux9498
CyclizationK₂CO₃, 1,2-dibromoethane, DMF8795
NitrationHNO₃, CF₃COOH, 0°C6590
ReductionH₂, Pd/C, MeOH7897

Industrial-Scale Production

Continuous flow reactors improve scalability, achieving >90% yield with residence times of <10 minutes. Purification via recrystallization (hexane/ethyl acetate) ensures >99% purity .

Biological Activities and Mechanisms

PARP1 Inhibition and Anticancer Effects

The compound exhibits potent PARP1 inhibition (IC₅₀ = 0.88–12 μM), disrupting DNA repair in cancer cells. In BRCA-mutant breast cancer models, it synergizes with temozolomide, reducing tumor volume by 62% (vs. 38% for monotherapy) .

Table 2: Comparative PARP1 Inhibition Data

CompoundIC₅₀ (μM)Selectivity (PARP1/PARP2)
Ethyl 8-amino derivative0.8812:1
Olaparib0.0051:1
3,4-Dihydro-2H-analogue5.88:1

Anti-Inflammatory and Antioxidant Properties

The benzodioxine core scavenges reactive oxygen species (ROS) in macrophages, showing DPPH radical IC₅₀ = 18 μM. It suppresses TNF-α and IL-6 production by 45–60% in lipopolysaccharide (LPS)-stimulated models .

Antimicrobial Activity

Against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL), the compound outperforms ciprofloxacin (MIC = 8 μg/mL) in biofilms .

Structure-Activity Relationships (SAR)

Role of Substituents

  • Amino Group (C8): Essential for PARP1 binding; replacement with nitro reduces activity 10-fold.

  • Ester Group (C6): Ethyl ester optimizes bioavailability; methyl or propyl esters decrease solubility.

  • Dioxane Ring: Saturation enhances metabolic stability vs. oxidized analogues .

Table 3: Impact of Structural Modifications

ModificationPARP1 IC₅₀ (μM)Solubility (mg/mL)
8-Nitro derivative12.00.5
6-Methyl ester1.21.8
2,3-Unsaturated dioxane3.40.9

Pharmacokinetics and Toxicity

ADME Profile

  • Absorption: Oral bioavailability = 58% (rat).

  • Metabolism: Hepatic CYP3A4-mediated oxidation to 8-hydroxy metabolite.

  • Excretion: Renal (70%) and fecal (30%) .

Comparative Analysis with Clinical Candidates

Advantages Over Olaparib

  • Cost-Effectiveness: Synthesis requires 5 steps (vs. 9 for olaparib).

  • Selectivity: 12-fold PARP1/PARP2 selectivity reduces off-target effects .

Limitations

  • Potency: 100-fold less potent than olaparib in enzymatic assays.

  • Solubility: Aqueous solubility = 1.2 mg/mL, necessitating formulation aids .

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